molecular formula C21H19ClN2O4 B12483645 2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one

2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B12483645
M. Wt: 398.8 g/mol
InChI Key: BHRAOYOJPUDSCY-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one is a complex heterocyclic compound that belongs to the class of pyrimidoisoquinolines These compounds are characterized by their fused ring structures, which include both pyrimidine and isoquinoline moieties

Preparation Methods

The synthesis of 2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one involves multiple steps, typically starting with the preparation of the isoquinoline core. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst . The resulting isoquinoline intermediate can then be further functionalized through various reactions to introduce the chloro, benzyloxy, and dimethoxy groups.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. These methods often require careful control of temperature, pressure, and reagent concentrations to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chloro group with other nucleophiles, such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures, potentially leading to new derivatives with unique properties.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new drugs, particularly in areas such as oncology or infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one include other pyrimidoisoquinolines and related heterocyclic compounds. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H19ClN2O4/c1-26-18-9-13-7-8-24-17(15(13)10-19(18)27-2)11-20(23-21(24)25)28-12-14-5-3-4-6-16(14)22/h3-6,9-11H,7-8,12H2,1-2H3

InChI Key

BHRAOYOJPUDSCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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